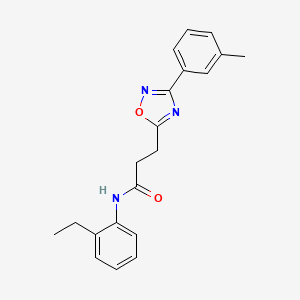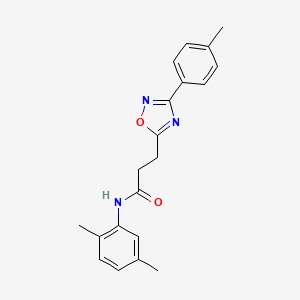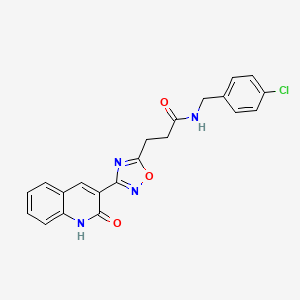
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based antitumor agents and has been shown to possess potent antitumor activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule assembly and cell cycle arrest at the G2/M phase. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its potent antitumor activity against a variety of cancer cell lines. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its limited solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as a cancer therapy. One potential direction is the development of new formulations that improve the solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, making it easier to administer in clinical settings. Another potential direction is the development of combination therapies that incorporate N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide with other cancer therapies to enhance its antitumor activity. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with m-toluidine in the presence of a reducing agent to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(12-16)27(25(30)18-8-10-21(11-9-18)28(31)32)15-20-14-19-7-6-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKDXBYAVGPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)


![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)



